chemical structure and properties of benzyl N-(4-bromo-3-methylphenyl)carbamate
chemical structure and properties of benzyl N-(4-bromo-3-methylphenyl)carbamate
Abstract
This technical guide provides a comprehensive overview of the chemical structure, properties, synthesis, and potential applications of Benzyl N-(4-bromo-3-methylphenyl)carbamate. As a compound with potential significance in medicinal chemistry and organic synthesis, this document serves as a crucial resource for researchers, scientists, and professionals in drug development. This guide synthesizes theoretical knowledge with practical insights, offering detailed experimental protocols and data interpretation.
Introduction
Carbamates are a pivotal class of organic compounds, characterized by the -NHC(=O)O- functional group. They are frequently employed in the pharmaceutical industry as prodrugs and as key intermediates in the synthesis of complex molecules.[1] The specific compound, Benzyl N-(4-bromo-3-methylphenyl)carbamate, incorporates several key structural features: a carbamate linkage, a benzyl protecting group, and a substituted phenyl ring containing both bromo and methyl groups. This unique combination of moieties suggests its potential utility as a building block in the development of novel therapeutic agents and as a subject for further scientific investigation. The presence of the bromine atom, in particular, offers a versatile handle for further chemical modifications, such as cross-coupling reactions.
Chemical Structure and Physicochemical Properties
The chemical identity of Benzyl N-(4-bromo-3-methylphenyl)carbamate is defined by its molecular structure, which dictates its physical and chemical behavior.
Molecular Structure
The structure consists of a benzyl group attached to the oxygen atom of the carbamate, and a 4-bromo-3-methylphenyl group attached to the nitrogen atom.
Systematic IUPAC Name: benzyl (4-bromo-3-methylphenyl)carbamate
Physicochemical Data Summary
The following table summarizes the key physicochemical properties of Benzyl N-(4-bromo-3-methylphenyl)carbamate. These values are calculated based on its chemical structure.
| Property | Value | Source |
| Molecular Formula | C₁₅H₁₄BrNO₂ | - |
| Molecular Weight | 320.18 g/mol | - |
| CAS Number | Not available | - |
Synthesis and Purification
The synthesis of Benzyl N-(4-bromo-3-methylphenyl)carbamate can be achieved through a standard nucleophilic substitution reaction. The proposed synthetic pathway is outlined below, followed by a detailed experimental protocol.
Synthetic Workflow
The synthesis involves the reaction of 4-bromo-3-methylaniline with benzyl chloroformate in the presence of a mild base to neutralize the hydrochloric acid byproduct.
Caption: Synthetic workflow for Benzyl N-(4-bromo-3-methylphenyl)carbamate.
Detailed Experimental Protocol
Objective: To synthesize Benzyl N-(4-bromo-3-methylphenyl)carbamate.
Materials:
-
4-bromo-3-methylaniline
-
Benzyl chloroformate
-
Sodium bicarbonate (NaHCO₃) or Pyridine
-
Acetone or Dichloromethane (DCM)
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Ethyl acetate
-
Hexanes
Procedure:
-
In a round-bottom flask, dissolve 4-bromo-3-methylaniline (1.0 eq.) in acetone or DCM.
-
Add sodium bicarbonate (1.5 eq.) or pyridine (1.2 eq.) to the solution.
-
Cool the mixture to 0 °C in an ice bath.
-
Slowly add benzyl chloroformate (1.1 eq.) dropwise to the stirred solution.
-
Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction by adding water.
-
If DCM was used as the solvent, separate the organic layer. If acetone was used, remove it under reduced pressure and extract the aqueous residue with ethyl acetate.
-
Wash the organic layer sequentially with saturated sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude product by recrystallization from an appropriate solvent system (e.g., ethyl acetate/hexanes) or by column chromatography on silica gel.
Rationale for Experimental Choices:
-
The use of a base is crucial to neutralize the HCl generated during the reaction, which would otherwise protonate the starting aniline, rendering it non-nucleophilic.[2]
-
The reaction is performed at 0 °C initially to control the exothermic nature of the acylation reaction.[3]
-
The choice of solvent depends on the solubility of the starting materials and the ease of workup.
Spectroscopic Characterization
The structure of the synthesized Benzyl N-(4-bromo-3-methylphenyl)carbamate should be confirmed using various spectroscopic techniques. The expected data are presented below.
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR (400 MHz, CDCl₃):
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δ ~7.40-7.30 (m, 5H): Protons of the benzyl phenyl ring.
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δ ~7.2 (d, 1H): Aromatic proton on the bromo-substituted ring, ortho to the bromine.
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δ ~7.1 (dd, 1H): Aromatic proton on the bromo-substituted ring, ortho to the NH group.
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δ ~6.9 (d, 1H): Aromatic proton on the bromo-substituted ring, meta to the bromine.
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δ ~6.8 (s, 1H): NH proton of the carbamate.
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δ 5.21 (s, 2H): Methylene protons of the benzyl group (-O-CH₂-Ph).
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δ 2.35 (s, 3H): Methyl protons on the phenyl ring.
¹³C NMR (100 MHz, CDCl₃):
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δ ~153.0: Carbonyl carbon of the carbamate.
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δ ~137.5, ~136.0, ~132.0, ~129.0, ~128.5, ~128.0, ~122.0, ~118.0: Aromatic carbons.
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δ ~67.0: Methylene carbon of the benzyl group (-O-CH₂-Ph).
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δ ~23.0: Methyl carbon on the phenyl ring.
Infrared (IR) Spectroscopy
The IR spectrum is expected to show characteristic absorption bands for the key functional groups.
| Wavenumber (cm⁻¹) | Functional Group | Vibration |
| ~3300 | N-H | Stretching |
| ~3050 | Aromatic C-H | Stretching |
| ~1720 | C=O (carbamate) | Stretching |
| ~1590, ~1490 | Aromatic C=C | Stretching |
| ~1220 | C-O | Stretching |
| ~1050 | C-N | Stretching |
Note: The exact peak positions and multiplicities are predictive and should be confirmed by experimental data. The IR spectrum of benzyl carbamate shows a strong C=O stretch around 1700 cm⁻¹.[4]
Reactivity and Potential Applications
The chemical structure of Benzyl N-(4-bromo-3-methylphenyl)carbamate provides several avenues for further chemical transformations and suggests its potential use in drug discovery.
Key Reactive Sites
Caption: Key reactive sites of Benzyl N-(4-bromo-3-methylphenyl)carbamate. (Note: A proper chemical structure image would replace the placeholder).
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Aryl Bromide: The bromine atom on the phenyl ring is a prime site for palladium-catalyzed cross-coupling reactions, such as Suzuki, Heck, and Sonogashira couplings. This allows for the introduction of a wide variety of substituents, enabling the synthesis of diverse compound libraries.
-
Carbamate N-H: The proton on the nitrogen is weakly acidic and can be removed by a strong base, allowing for N-alkylation or other modifications at this position.
-
Benzyl Protecting Group: The benzyl group can be cleaved under various conditions, most commonly through hydrogenolysis (H₂, Pd/C), to reveal the free carbamic acid, which can then decarboxylate to the corresponding aniline. This deprotection strategy is fundamental in multi-step organic synthesis.[5]
Potential Applications in Drug Development
Carbamate-containing molecules are prevalent in pharmaceuticals.[1] The 4-bromo-3-methylphenyl moiety is a feature found in various biologically active compounds. Therefore, Benzyl N-(4-bromo-3-methylphenyl)carbamate could serve as a valuable intermediate in the synthesis of:
-
Enzyme Inhibitors: The carbamate group can mimic a peptide bond and interact with the active sites of enzymes such as proteases and cholinesterases.[1]
-
Receptor Modulators: The substituted phenyl ring can be tailored to fit into the binding pockets of various receptors.
-
Kinase Inhibitors: Many kinase inhibitors feature substituted aromatic rings, and the bromo-substituent allows for the facile introduction of diverse functionalities to explore the structure-activity relationship (SAR).
Safety and Handling
While specific toxicity data for Benzyl N-(4-bromo-3-methylphenyl)carbamate is not available, a risk assessment can be made based on its constituent parts and related compounds.
-
Starting Materials: 4-bromo-3-methylaniline is toxic and should be handled with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, in a well-ventilated fume hood. Benzyl chloroformate is a lachrymator and is corrosive; it should also be handled with extreme care in a fume hood.
-
Product: The product, Benzyl N-(4-bromo-3-methylphenyl)carbamate, should be treated as a potentially hazardous chemical. Based on similar structures, it may be harmful if swallowed, inhaled, or absorbed through the skin.[6][7]
-
General Handling: Standard laboratory safety practices should be followed. Avoid inhalation of dust and contact with skin and eyes. In case of contact, rinse immediately with plenty of water.
Conclusion
Benzyl N-(4-bromo-3-methylphenyl)carbamate is a compound with significant potential as a synthetic intermediate in medicinal chemistry and organic synthesis. Its straightforward synthesis, coupled with the versatility of its functional groups, makes it an attractive building block for the creation of diverse molecular architectures. This guide provides a foundational understanding of its properties and handling, which should aid researchers in its effective utilization. Further experimental studies are warranted to fully elucidate its chemical and biological properties.
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